2,3,4,9-tetrahydro-6-methoxy-1H-Carbazole-3-carboxylic acid
Description
2,3,4,9-Tetrahydro-6-methoxy-1H-carbazole-3-carboxylic acid is a tetrahydrocarbazole derivative featuring a methoxy group at the 6-position and a carboxylic acid moiety at the 3-position. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to nonsteroidal anti-inflammatory drug (NSAID) analogs, such as indomethacin derivatives . The compound’s reactivity at the carboxylic acid group enables derivatization for pharmacological optimization, as seen in its conversion to sulfonamide derivatives for enhanced bioactivity .
Properties
CAS No. |
59964-95-3 |
|---|---|
Molecular Formula |
C14H15NO3 |
Molecular Weight |
245.27 g/mol |
IUPAC Name |
6-methoxy-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid |
InChI |
InChI=1S/C14H15NO3/c1-18-9-3-5-13-11(7-9)10-6-8(14(16)17)2-4-12(10)15-13/h3,5,7-8,15H,2,4,6H2,1H3,(H,16,17) |
InChI Key |
NSXSUAKOPNGMBT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CC(CC3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Fischer Indole Synthesis as Core Methodology
The predominant synthetic strategy for 2,3,4,9-tetrahydro-6-methoxy-1H-carbazole-3-carboxylic acid is based on the Fischer indole synthesis . This method involves the acid-catalyzed reaction of substituted phenylhydrazines with cyclic ketones, such as cyclohexanone derivatives, to form the tetrahydrocarbazole core.
Step 1: Formation of Phenylhydrazone Intermediate
The substituted phenylhydrazine (bearing a methoxy group at the 6-position) reacts with cyclohexanone under acidic conditions to form a hydrazone intermediate.Step 2: Cyclization and Aromatization
Upon heating, the hydrazone undergoes rearrangement and cyclization to yield the tetrahydrocarbazole scaffold.Step 3: Introduction of Carboxylic Acid Group
The carboxylic acid functionality at the 3-position is typically introduced via oxidation or by using appropriately substituted starting materials that already contain a carboxyl group or its precursor.
Methoxylation (Introduction of the 6-Methoxy Group)
The methoxy substituent at the 6-position can be introduced either by:
- Using a 6-methoxy-substituted phenylhydrazine as the starting material; or
- Post-synthetic methylation of the hydroxyl precursor using methylating agents such as methyl iodide in the presence of a base.
Industrial Scale Synthesis
Industrial production methods optimize the Fischer indole synthesis for large-scale manufacturing:
- Use of continuous flow reactors to improve reaction control and yield.
- Optimization of temperature, pressure, and catalyst concentration to minimize by-products.
- Purification steps such as recrystallization or chromatography to achieve high purity.
Green and Alternative Synthetic Approaches
Recent advances have explored greener synthesis routes to minimize environmental impact:
- Ionic Liquid Catalysis: Employing ionic liquids as catalysts provides efficient reaction media that reduce toxic waste and improve yield.
- One-Pot Multi-Component Reactions: Combining starting materials in a single vessel under mild conditions to streamline synthesis and purification.
Purification and Characterization Techniques
- Purification: Recrystallization from suitable solvents (e.g., methanol, dichloromethane mixtures) and chromatographic methods (flash chromatography) are standard.
- Structural Characterization:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR confirm the carbazole core and substitution pattern.
- Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) confirms molecular weight and fragmentation.
- X-ray Crystallography: Used for definitive structural confirmation in crystalline samples.
Summary of Preparation Methods in Table Form
| Step | Reaction Type | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|---|
| 1 | Hydrazone Formation | 6-Methoxyphenylhydrazine + Cyclohexanone, Acidic medium (HCl or AcOH), RT to 80°C | Hydrazone intermediate | Controlled pH critical |
| 2 | Fischer Indole Cyclization | Heating (80-120°C), Acid catalyst | Tetrahydrocarbazole core | Time and temperature optimize yield |
| 3 | Carboxylation / Oxidation | Oxidants (e.g., KMnO4, SeO2) or use of carboxylated precursors | Introduction of carboxylic acid at C-3 | Selectivity important |
| 4 | Methylation (if needed) | Methyl iodide + base (e.g., K2CO3) | 6-Methoxy substitution | Alternative: use methoxy-substituted hydrazine |
| 5 | Purification | Recrystallization, Chromatography | Pure 2,3,4,9-tetrahydro-6-methoxy-1H-carbazole-3-carboxylic acid | Purity >95% |
Representative Experimental Procedure (Literature-Based)
One reported procedure involves:
- Dissolving 6-methoxyphenylhydrazine (1 equiv) and cyclohexanone (1 equiv) in acetic acid/methanol mixture.
- Stirring the reaction mixture at 80°C for 1 hour in a sealed tube to promote cyclization.
- Cooling and basifying the mixture with aqueous ammonia to pH ~10.
- Extracting the product into dichloromethane, washing with brine, drying over magnesium sulfate, and concentrating under reduced pressure.
- Purifying the crude product by flash chromatography (dichloromethane/methanol gradient) to afford the target compound.
Research Findings and Optimization Notes
- Yield Optimization: Reaction yields are improved by adjusting solvent ratios, acid catalyst concentration, and reaction time.
- Selectivity: Controlling temperature and pH prevents over-oxidation or side reactions.
- Scale-Up: Continuous flow reactors enable better heat and mass transfer, improving scalability and reproducibility.
- Green Chemistry: Use of ionic liquids and solvent-free conditions reduces environmental footprint without compromising yield or purity.
Chemical Reactions Analysis
Types of Reactions
2,3,4,9-tetrahydro-6-methoxy-1H-Carbazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carbazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the partially saturated ring to fully saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and selenium dioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Carbazole-1-ones or benzazonine-diones.
Reduction: Fully saturated carbazole derivatives.
Substitution: Functionalized carbazole derivatives with various substituents.
Scientific Research Applications
2,3,4,9-tetrahydro-6-methoxy-1H-Carbazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex carbazole derivatives.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, such as anticancer and anti-inflammatory activities.
Industry: Utilized in the development of organic electronic materials and dyes.
Mechanism of Action
The mechanism of action of 2,3,4,9-tetrahydro-6-methoxy-1H-Carbazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The methoxy group and the carboxylic acid moiety play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or DNA, leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- Halogen Substitution : Chloro and fluoro analogs (e.g., 6-Cl, 6-F) exhibit higher molecular weights and altered electronic properties compared to the methoxy-substituted target compound. The electron-withdrawing nature of halogens may increase the acidity of the carboxylic acid group .
- Positional Isomerism : Moving the carboxylic acid from the 3- to the 1-position (as in 6-chloro analog) reduces structural similarity (0.92 vs. 1.00) and may impact binding interactions in biological systems .
Functional Group Modifications: Carboxylic Acid vs. Carboxamide
Replacing the carboxylic acid with a carboxamide group significantly alters solubility and hydrogen-bonding capacity. For example:
- 2,3,4,9-Tetrahydro-1H-Carbazole-6-Carboxamide (CAS 42878-53-5) retains the tetrahydrocarbazole core but replaces the 3-COOH with a carboxamide (-CONH₂). This modification reduces acidity and may enhance metabolic stability .
Biological Activity
2,3,4,9-Tetrahydro-6-methoxy-1H-carbazole-3-carboxylic acid is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for 2,3,4,9-tetrahydro-6-methoxy-1H-carbazole-3-carboxylic acid is with a molecular weight of 245.28 g/mol. Its structure features a carbazole core with methoxy and carboxylic acid functional groups that contribute to its biological activity.
1. CRTH2 Receptor Antagonism
Research indicates that derivatives of 2,3,4,9-tetrahydro-1H-carbazole exhibit antagonistic activity against the CRTH2 receptor. This receptor is implicated in allergic responses and asthma pathophysiology. Compounds targeting this receptor can potentially alleviate symptoms associated with these conditions by inhibiting the migration and activation of Th2 cells and eosinophils .
2. Anti-Prion Activity
A study synthesized various derivatives of 2,3,4,9-tetrahydro-1H-carbazole to evaluate their anti-prion activity in TSE-infected cells. The results showed that certain derivatives had significantly enhanced efficacy compared to the lead compound GJP14. Specifically, modifications at the N-propyl group improved the anti-prion activity by up to eight times .
3. Anticancer Potential
The compound has been evaluated for its anticancer properties across several cell lines. In vitro studies demonstrated significant inhibition of proliferation in cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The IC50 values for some derivatives were reported to be below 10 µM, indicating potent antiproliferative effects .
The biological activities of 2,3,4,9-tetrahydro-6-methoxy-1H-carbazole-3-carboxylic acid can be attributed to its ability to interact with specific molecular targets:
- CRTH2 Receptor : By blocking this receptor, the compound may reduce inflammatory responses associated with allergic reactions.
- Cell Cycle Inhibition : The anticancer effects are likely due to interference with cell cycle progression and induction of apoptosis in malignant cells.
Case Studies
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 2,3,4,9-tetrahydro-6-methoxy-1H-carbazole-3-carboxylic acid, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via cyclization of hydrazone intermediates under acidic conditions. For example, refluxing precursors in a mixture of acetic acid and hydrochloric acid (1:4 ratio) at 398–403 K for 2 hours, followed by purification using silica gel chromatography with petroleum ether-ethyl acetate (95:5) . Optimization involves monitoring reaction progress via TLC and adjusting solvent polarity during purification to enhance yield.
Q. How is the compound’s structural identity confirmed post-synthesis?
- Methodology : X-ray crystallography using programs like SHELXL (for refinement) and ORTEP-III (for visualization) is critical. The carbazole core’s planarity and substituent positions (e.g., methoxy and carboxylic acid groups) are validated by analyzing bond lengths, angles, and intermolecular hydrogen bonds (e.g., C–H···O and N–H···O interactions) .
Q. What spectroscopic techniques are used for characterization?
- Methodology :
- NMR : and NMR identify proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm) and carbon types (carboxylic acid carbon at ~170 ppm).
- FT-IR : Peaks at ~1700 cm confirm the carboxylic acid group, while 1250 cm corresponds to the methoxy group .
- Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H] for CHNO).
Advanced Research Questions
Q. How can computational modeling predict the compound’s biological activity?
- Methodology : Molecular docking (e.g., AutoDock Vina) evaluates interactions with targets like kinases or enzymes. For instance, the carbazole core’s aromatic system may engage in π-π stacking with ATP-binding pockets, while the carboxylic acid group forms hydrogen bonds with catalytic residues. Pharmacokinetic properties (e.g., logP, solubility) are predicted using SwissADME .
Q. What strategies address low solubility in biological assays?
- Methodology :
- Co-solvents : Use DMSO (≤1% v/v) with controls to avoid cytotoxicity.
- Prodrug Design : Esterify the carboxylic acid to improve membrane permeability .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .
Q. How are data contradictions resolved in crystallographic vs. spectroscopic analyses?
- Methodology : Discrepancies (e.g., unexpected tautomerism) are addressed by:
- Cross-validating XRD data with - HMBC NMR to confirm hydrogen bonding networks.
- Re-refining XRD models using SHELXL’s TWIN and BASF commands to account for possible twinning .
Q. What mechanistic insights guide its application in enzyme inhibition studies?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
